molecular formula C13H11BrN2O4S B13090687 Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate

Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate

Cat. No.: B13090687
M. Wt: 371.21 g/mol
InChI Key: QXBLBPKATYFIOY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a nitrobenzyl group, and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzyl bromide.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function.

Comparison with Similar Compounds

Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:

    Ethyl 2-bromo-4-(2-nitrobenzyl)-1,3-thiazole-5-carboxylate: Similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.

    Ethyl 2-chloro-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate:

    Ethyl 2-bromo-4-(3-aminobenzyl)-1,3-thiazole-5-carboxylate: The amino group can provide different biological activity and reactivity compared to the nitro group.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis

Properties

Molecular Formula

C13H11BrN2O4S

Molecular Weight

371.21 g/mol

IUPAC Name

ethyl 2-bromo-4-[(3-nitrophenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H11BrN2O4S/c1-2-20-12(17)11-10(15-13(14)21-11)7-8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3

InChI Key

QXBLBPKATYFIOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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